molecular formula C12H16O B14071859 (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal

(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal

Cat. No.: B14071859
M. Wt: 176.25 g/mol
InChI Key: MIMKOTXYWWOEFT-NPUNYRJGSA-N
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Description

(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal is a synthetic organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde functional groups. This compound is not naturally occurring and is typically synthesized for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal involves multiple steps, including the formation of the conjugated double bonds and the introduction of the aldehyde groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, while the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical reactivity and biological properties. Its synthetic accessibility and versatility make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal

InChI

InChI=1S/C12H16O/c1-4-6-11(2)7-5-8-12(3)9-10-13/h4-10H,1-3H3/b6-4+,8-5+,11-7+,12-9-

InChI Key

MIMKOTXYWWOEFT-NPUNYRJGSA-N

Isomeric SMILES

C/C=C/C(=C/C=C/C(=C\C=O)/C)/C

Canonical SMILES

CC=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

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